molecular formula C12H14O2 B1444496 2,2-Dimethyl-3-phenoxycyclobutan-1-one CAS No. 1520143-87-6

2,2-Dimethyl-3-phenoxycyclobutan-1-one

Cat. No.: B1444496
CAS No.: 1520143-87-6
M. Wt: 190.24 g/mol
InChI Key: RYZGTHNBUVZXMV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenoxycyclobutan-1-one is an organic compound with the molecular formula C12H14O2 It is a cyclobutanone derivative featuring a phenoxy group and two methyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-phenoxycyclobutan-1-one typically involves the [2+2] cycloaddition reaction. This method is widely used for synthesizing cyclobutane derivatives. The reaction involves the cycloaddition of an alkene with a carbonyl compound under ultraviolet light or in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Catalysts: Photocatalysts or metal catalysts such as rhodium or iridium complexes.

    Solvents: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-phenoxycyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclobutanone derivatives.

Scientific Research Applications

2,2-Dimethyl-3-phenoxycyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-phenoxycyclobutan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: Interacting with receptors to alter their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-phenylcyclobutan-1-one: Similar structure but with a phenyl group instead of a phenoxy group.

    2,2-Dimethyl-3-methoxycyclobutan-1-one: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

2,2-Dimethyl-3-phenoxycyclobutan-1-one is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-dimethyl-3-phenoxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZGTHNBUVZXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)OC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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